1,1-Dichloro-2,2-dimethylcyclopropane

Beschreibung

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Alternative Chemical Designations

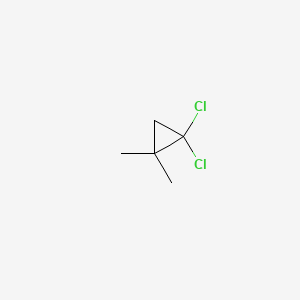

The IUPAC name for this compound is 1,1-dichloro-2,2-dimethylcyclopropane , derived from the cyclopropane ring substituted with two chlorine atoms at position 1 and two methyl groups at position 2. Alternative designations include:

- Cyclopropane, 1,1-dichloro-2,2-dimethyl-

- SCHEMBL112126 (chemical identifier from PubChem)

- 2,2-Dichloro-1,1-dimethylcyclopropane (inverted numbering)

The compound’s CAS Registry Number is 694-16-6 , with additional synonyms such as 1,1-dichloro-2,2-dimethyl-cyclopropane and 14916-75-7 (alternate CAS number).

Table 1: Key Identifiers and Physical Properties

Molecular Geometry and Conformational Analysis

The cyclopropane ring imposes significant angle strain due to its 60° bond angles, which deviate from the ideal tetrahedral geometry. The substituents—two chlorine atoms and two methyl groups—adopt a 1,1-dichloro-2,2-dimethyl configuration, creating a planar arrangement around the ring. The chlorine atoms introduce electronegativity effects, polarizing the C-Cl bonds ($$ \text{C-Cl} $$: ~1.77 Å), while the methyl groups contribute steric bulk, influencing the compound’s conformational stability.

The SMILES string CC1(CC1(Cl)Cl)C reflects the connectivity, with the cyclopropane carbon atoms (C1 and C2) bonded to methyl groups and chlorine atoms. The dipole moment of 1.92 D indicates a polarized electron distribution, primarily due to the C-Cl bonds.

Crystallographic Data and Bond Length Parameters

Crystallographic data for this compound are not explicitly reported in the provided sources. However, bond lengths and angles can be inferred from analogous cyclopropane derivatives:

- C-C bond length : ~1.51 Å (typical for cyclopropane rings)

- C-Cl bond length : ~1.77 Å

- C-CH$$_3$$ bond length : ~1.54 Å

The absence of detailed crystallographic data highlights a gap in the current literature, necessitating further experimental studies.

Eigenschaften

Molekularformel |

C5H8Cl2 |

|---|---|

Molekulargewicht |

139.02 g/mol |

IUPAC-Name |

1,1-dichloro-2,2-dimethylcyclopropane |

InChI |

InChI=1S/C5H8Cl2/c1-4(2)3-5(4,6)7/h3H2,1-2H3 |

InChI-Schlüssel |

NNBWTSXEHTTWMR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC1(Cl)Cl)C |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds. It can be utilized to produce pyrethroid insecticides, which are known for their effectiveness against pests while being less harmful to beneficial insects .

- Stereoselective Reactions : Research has demonstrated that 1,1-dichloro-2,2-dimethylcyclopropane can undergo stereoselective reactions to yield specific isomers. This property is valuable in the synthesis of chiral compounds used in pharmaceuticals .

Agricultural Chemistry

- Insecticides : As mentioned earlier, derivatives of this compound are employed in the formulation of insecticides. These compounds exhibit potent insecticidal activity and are used to control agricultural pests effectively .

- Herbicide Development : The compound's reactivity allows it to be modified into herbicides that target specific weed species without affecting crops. This application is crucial for sustainable agriculture practices .

Case Study: Insecticidal Activity

A study evaluated the efficacy of a pyrethroid synthesized from this compound on various insect pests:

- Target Species : The compound was tested against common agricultural pests such as aphids and beetles.

- Results : The synthesized pyrethroid exhibited a significant reduction in pest populations within 48 hours of application.

- Mechanism : The mode of action involved disruption of the insect nervous system, leading to paralysis and death .

Case Study: Stereochemical Outcomes

Research focused on the stereochemical outcomes when this compound was used as a precursor in synthesizing chiral drugs:

Vergleich Mit ähnlichen Verbindungen

1,1-Dichlorocyclopropane (C₃H₄Cl₂)

- Structure and Reactivity : Lacking methyl substituents, this simpler cyclopropane derivative exhibits higher ring strain and greater reactivity. Its smaller size facilitates nucleophilic substitutions but reduces steric stabilization .

- Applications : Primarily used as a precursor for carbene generation, though less selective compared to dimethyl-substituted analogs due to unmoderated ring strain .

1,1-Dichloro-2,2,3,3-tetramethylcyclopropane (C₇H₁₂Cl₂)

- Reactivity: Additional methyl groups at positions 3 and 3 lead to steric hindrance, altering reaction pathways. For example, treatment with sodium bis(2-methyl)aminoethers yields monochloride (45–30%) and carboxylic acid derivatives (1–5%) instead of carbenes .

- Stability : Increased steric bulk reduces ring strain, enhancing thermal stability compared to the dimethyl analog .

3-Butyl-1,1-difluoro-2,2-dimethylcyclopropane (C₉H₁₆F₂)

Diarylated Dichlorocyclopropanes (e.g., 1,1-Dichloro-2,2-bis(p-benzyloxyphenyl)cyclopropane)

- Pharmaceutical Relevance : Aryl substituents confer antitumor activity, as seen in compounds inhibiting cancer cell growth (e.g., Compound 23 in ). In contrast, 1,1-Dichloro-2,2-dimethylcyclopropane lacks reported bioactivity, highlighting the role of aromatic groups in medicinal chemistry .

- Synthetic Complexity : Diarylated derivatives require multi-step syntheses, whereas dimethyl analogs are more accessible .

Comparative Data Table

Key Research Findings

Synthetic Utility : The dimethyl derivative’s methyl groups balance reactivity and stability, enabling controlled carbene generation , whereas tetramethyl and diarylated analogs prioritize stability or bioactivity .

Steric and Electronic Effects : Methyl groups reduce ring strain but limit steric accessibility, while fluorine or aryl substituents introduce electronic diversity for specialized applications .

Vorbereitungsmethoden

Mechanism

-

Carbene generation :

-

Cyclopropanation :

Experimental Conditions

This method offers superior regioselectivity compared to halogenation, as the carbene selectively adds to the alkene’s π system. However, the toxicity of chloroform and stringent anhydrous conditions pose practical limitations.

Base-Induced Rearrangement

Rearrangement reactions of halogenated precursors provide an alternative route. For instance, 1,1,1-trichloro-2,2-dimethylpropane undergoes base-mediated elimination to form this compound. The reaction proceeds via a dehydrochlorination step followed by ring closure.

Reaction Pathway

Optimized Conditions

-

Base : Potassium tert-butoxide (2.5 equiv).

-

Solvent : Tetrahydrofuran (THF).

-

Temperature : Reflux (66°C).

-

Yield : ~50%.

This method is limited by the availability of trichlorinated precursors and competing elimination pathways.

Zinc-Mediated Coupling Reactions

Patents describe the use of zinc powder in dimethylformamide (DMF) to facilitate coupling between aldehydes and polyhalogenated alkanes. For example, reacting cis-3-formyl-2,2-dimethylcyclopropanecarboxylic acid esters with 1,1,1-trichloro-2,2,2-trifluoroethane (CF₃CCl₃) in the presence of zinc yields this compound derivatives.

Key Steps

-

Zinc activation :

-

Nucleophilic attack : The zinc-carbenoid intermediate reacts with the aldehyde to form the cyclopropane ring.

Performance Metrics

This method is highly efficient but requires careful handling of moisture-sensitive reagents.

Cyclization of Dienes with Cyanoacetates

A patent-published approach involves the copper-catalyzed cyclization of 1,1-dichloro-4-methylpenta-1,3-diene with ethyl bromocyanoacetate. The reaction proceeds via a [2+1] cycloaddition mechanism, forming the cyclopropane ring while introducing the cyano and ester functionalities.

Representative Reaction

Optimized Conditions

This method is notable for its modularity, enabling the synthesis of functionally diverse cyclopropanes.

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended to confirm the structure of 1,1-Dichloro-2,2-dimethylcyclopropane?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify methyl groups (δ ~1.2–1.5 ppm for H) and cyclopropane ring protons (δ ~0.5–2.0 ppm). Chlorine substituents induce deshielding in adjacent carbons .

- Mass Spectrometry (MS) : Analyze fragmentation patterns (e.g., loss of Cl· or CH groups) to confirm molecular ion peaks (expected m/z ≈ 155 for CHCl) .

- Computational Tools : Employ quantum chemical calculations (e.g., DFT) via platforms like Gaussian or ORCA to simulate NMR shifts and compare with experimental data .

Q. What synthetic routes are feasible for preparing this compound?

- Methodology :

- Cyclopropanation : React 2,2-dimethylpropene with dichlorocarbene (generated via CHCl/NaOH or CHCl/Mg) under phase-transfer conditions. Monitor reaction progress using GC-MS .

- Halogenation of Cyclopropane Derivatives : Chlorinate 1,1-dimethylcyclopropane using Cl in CCl via radical initiation (e.g., UV light or AIBN). Optimize stoichiometry to avoid over-halogenation .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the reactivity of this compound in substitution vs. elimination reactions?

- Methodology :

- Substitution : Test reactivity with strong nucleophiles (e.g., KCN in DMSO). Use H NMR to track the disappearance of Cl and formation of CN derivatives. Compare activation energies via Eyring plots .

- Elimination : Treat with bulky bases (e.g., KOtBu) in aprotic solvents (THF). Analyze products (e.g., alkenes) via GC-MS and quantify ring-opening kinetics .

- Theoretical Analysis : Apply molecular orbital theory (e.g., Walsh diagrams) to explain preferential cleavage of strained C-Cl bonds .

Q. How can computational models predict the environmental persistence and toxicity of this compound?

- Methodology :

- QSPR/QSAR Modeling : Use tools like EPI Suite or TEST to estimate biodegradation half-lives and LC values. Validate with experimental ecotoxicity assays (e.g., Daphnia magna tests) .

- Molecular Dynamics Simulations : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic pathways .

Q. How can researchers resolve contradictory data on reaction yields for halogenated cyclopropane derivatives?

- Methodology :

- Systematic Reproducibility Checks : Vary reaction parameters (temperature, solvent polarity, catalyst loading) and use DOE (Design of Experiments) to identify critical factors .

- Cross-Validation with Literature : Compare synthetic protocols from peer-reviewed studies (e.g., dichlorocarbene generation methods) and assess purity via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.